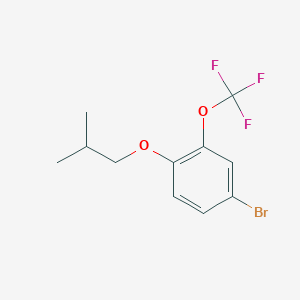

4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C11H12BrF3O2 It is a derivative of benzene, substituted with bromine, isobutoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene can be achieved through multiple synthetic routes. One common method involves the reaction of 1-bromo-4-iodo-2-(trifluoromethoxy)benzene with isobutyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures to generate the corresponding phenyllithium intermediate, which is then reacted with isobutyl bromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding hydrogenated product.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for designing bioactive molecules.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a precursor that undergoes various transformations to yield desired products. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the isobutoxy group.

4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of trifluoromethoxy.

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene: Contains an additional iodine atom.

Uniqueness: 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is unique due to the presence of both isobutoxy and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Biological Activity

4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activity and interactions with various biomolecules. This article explores the compound's biological profiles, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12BrF3O2. The presence of bromine, trifluoromethoxy, and isobutoxy groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with specific molecular targets such as enzymes and receptors. The bromine atom can facilitate nucleophilic substitution reactions, while the trifluoromethoxy group may enhance lipophilicity, allowing better membrane permeability. These properties suggest that the compound could modulate various signaling pathways or enzymatic activities.

Antimicrobial Activity

Research has indicated that halogenated aromatic compounds, including derivatives like this compound, exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria by disrupting cellular processes or inhibiting enzyme functions critical for bacterial survival .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. Preliminary results suggest that modifications in the molecular structure can lead to varying degrees of cytotoxicity against cancer cells such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay has been a standard method for assessing cell viability post-treatment with these compounds .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings from SAR studies indicate:

- Bromine Substitution : The presence of bromine is associated with increased antibacterial activity.

- Trifluoromethoxy Group : This group enhances lipophilicity, improving membrane permeability and potentially increasing the bioavailability of the compound.

- Isobutoxy Group : The steric hindrance from this group may influence binding affinity to biological targets .

Study on Antimicrobial Efficacy

A study published in Global Journal of Science Frontier Research evaluated various halogenated compounds for their antimicrobial properties. This compound was included in a library of compounds tested against pathogenic strains. Results indicated that structural modifications led to enhanced activity against resistant strains of E. coli and Pseudomonas aeruginosa .

Cytotoxicity Evaluation

In another investigation, synthesized analogues similar to this compound were assessed for cytotoxic effects using the MTT assay on different cancer cell lines. Compounds with structural similarities exhibited varied cytotoxic profiles, suggesting that fine-tuning substituents can lead to improved therapeutic candidates .

Properties

IUPAC Name |

4-bromo-1-(2-methylpropoxy)-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O2/c1-7(2)6-16-9-4-3-8(12)5-10(9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNCQARJKMRGTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.